tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate
Description
Properties
CAS No. |
643087-88-1 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction enables direct coupling of 4-nitrophenol to the azetidine hydroxyl group via a redox-mediated process.
Procedure:
-
Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), 4-nitrophenol (8.1 g, 58.2 mmol), diisopropyl azodicarboxylate (DIAD, 11.7 mL, 60.0 mmol), and triphenylphosphine (PPh3, 15.8 g, 60.0 mmol) in anhydrous THF.
-
Conditions: Stirred at 0°C for 1 hour, then warmed to room temperature for 24 hours.
-
Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate) to yield tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate.
Advantages:
-
High regioselectivity due to the Mitsunobu mechanism.
-
Compatibility with Boc-protected amines.
Challenges:
-
Requires stoichiometric amounts of DIAD and PPh3, increasing cost.
Nucleophilic Substitution via Tosylate Intermediate
Activation of the hydroxyl group as a tosylate enhances its leaving group ability, facilitating displacement by 4-nitrophenoxide.
Procedure:
-
Tosylation: tert-Butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) is treated with tosyl chloride (11.0 g, 57.7 mmol) and triethylamine (8.1 mL, 57.7 mmol) in dichloromethane (DCM) at 0°C for 2 hours.
-
Displacement: The tosylate intermediate is reacted with sodium 4-nitrophenoxide (10.2 g, 57.7 mmol) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Purification: Column chromatography (hexane/ethyl acetate) isolates tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate.
Key Considerations:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-nitrophenoxide.
-
Temperature: Elevated temperatures mitigate steric hindrance from the azetidine ring.
Reduction of the Nitro Group to Amine
The final step involves reducing the nitro group of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate to an amine.
Catalytic Hydrogenation
-
Conditions: tert-Butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate (5.0 g, 14.3 mmol) is dissolved in ethanol (100 mL) with 10% Pd/C (0.5 g).
-
Hydrogenation: Conducted under 50 psi H2 at 25°C for 6 hours.
-
Workup: The catalyst is filtered, and the solvent is evaporated to yield this compound as a pale-yellow solid (4.2 g, 92% yield).
Advantages:
-
High efficiency and mild conditions.
-
No over-reduction observed due to Boc group stability.
Iron/Hydrochloric Acid Reduction
Procedure:
-
Reagents: tert-Butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate (5.0 g, 14.3 mmol), iron powder (4.0 g, 71.5 mmol), and concentrated HCl (10 mL) in ethanol/water (1:1, 100 mL).
-
Reaction: Heated at 70°C for 4 hours.
-
Workup: Neutralized with NaOH, extracted with DCM, and purified via recrystallization (ethanol/water).
Challenges:
-
Acidic conditions risk Boc group cleavage, necessitating pH control.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Hydroxyl Activation | Mitsunobu Reaction | 78% | DIAD, PPh3, THF, 24 h | Regioselective, no byproducts |
| Hydroxyl Activation | Tosylation/Displacement | 65% | TsCl, DMF, 80°C, 12 h | Cost-effective reagents |
| Nitro Reduction | Catalytic Hydrogenation | 92% | H2 (50 psi), Pd/C, EtOH, 6 h | High purity, scalable |
| Nitro Reduction | Fe/HCl | 85% | Fe, HCl, 70°C, 4 h | Low-cost, but pH-sensitive |
Mechanistic Insights
-
Mitsunobu Reaction: The mechanism involves oxidation of PPh3 by DIAD, generating a phosphorane intermediate that facilitates hydroxyl group departure and phenoxide attack.
-
Nucleophilic Substitution: Tosylation converts the hydroxyl into a superior leaving group (tosylate), enabling SN2 displacement by 4-nitrophenoxide.
-
Nitro Reduction: Catalytic hydrogenation proceeds via adsorption of nitro groups onto Pd surfaces, followed by sequential electron and proton transfers to yield amines.
Scalability and Industrial Considerations
-
Batch vs. Continuous Flow: Patent CN106432056A highlights batch processing for intermediates, but continuous flow systems could enhance efficiency in nitro reduction steps.
-
Purification: Recrystallization in n-heptane (as in Source ) ensures high purity without chromatography, critical for industrial-scale production.
Chemical Reactions Analysis
tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like DMF and THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate serves as a valuable building block in organic synthesis. It is particularly useful for constructing complex nitrogen-containing heterocycles, which are pivotal in drug development. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing derivatives with modified properties .
Medicinal Chemistry
The compound exhibits promising biological activities, including potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that the aminophenoxy moiety may enhance interactions with biological targets such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.
Pharmaceutical Development
Due to its unique structure, this compound is being explored for developing new pharmaceuticals. Its ability to interact with various biological macromolecules positions it as a candidate for further pharmacological investigations aimed at treating diseases related to inflammation and infection.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(3-methoxyphenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (Compound 6, )
- Substituent : 3-Methoxyphenyl-oxadiazole.
- Synthesis : Achieved via cyclization reactions, yielding 99% .
- Properties : The oxadiazole ring increases polarity (higher PSA) and electron-withdrawing character, enhancing stability under acidic conditions.
- Applications: Used in imaging agents targeting monoacylglycerol lipase (MAGL) due to its metabolic stability .
tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate ()
- Substituent : 4-Nitropyridine.
- Properties: The nitro group is strongly electron-withdrawing, reducing basicity compared to the amino group in the target compound.
- Reactivity: The nitro group can be reduced to an amine for further coupling, whereas the 4-aminophenoxy group is directly reactive without requiring deprotection .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8, )
- Substituent : 2-Bromoethyl.
- Applications : Acts as an alkylating agent in nucleophilic substitution reactions, unlike the target compound’s amine-directed reactivity .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | PSA (Ų) | Solubility |
|---|---|---|---|
| Target compound | 3.12 | 55.56 | Moderate in DMSO |
| Bromoethyl derivative () | ~2.5 | ~30 | High in chloroform |
| Hydroxymethyl derivative () | 1.45 | 85.70 | High in water |
The target’s balanced LogP and PSA make it suitable for crossing biological membranes, whereas hydroxymethyl analogs (e.g., tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate) exhibit higher solubility but lower membrane permeability due to increased polarity .
Biological Activity
Tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- CAS Number : 916421-36-8
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the areas of antibacterial and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further drug development.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring structure is significant for its ability to modulate biological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Anticancer Activity : Studies have shown that azetidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antibacterial Activity
A study highlighted the antibacterial properties of similar azetidine compounds, suggesting that this compound might inhibit the growth of various bacterial strains. The exact mechanism remains under investigation, but it is believed to involve disruption of bacterial metabolic processes .
Anticancer Properties
Research has indicated that azetidinone derivatives exhibit anticancer activity against several human cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast and prostate cancer cells, suggesting that this compound may possess similar properties .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | Antibacterial | Enzyme inhibition |
| tert-butyl 3-(3-methylpyridin-2-yl)benzoate | Anticancer | Apoptosis induction |
| This compound | Antibacterial, Anticancer | Enzyme inhibition, Apoptosis |
Case Studies
- Antibacterial Study : A recent investigation into azetidine derivatives demonstrated their potential as antibacterial agents against multi-drug resistant strains. The study utilized a series of in vitro assays to evaluate the efficacy of these compounds, with preliminary results indicating significant inhibition rates .
- Anticancer Evaluation : Another study focused on azetidinone derivatives showed promising results in inducing apoptosis in MCF-7 breast cancer cells. The findings suggest that modifications to the azetidine structure could enhance potency and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common route involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with 4-aminophenol under basic conditions (e.g., triethylamine in dichloromethane) . Reaction temperature (0–25°C) and stoichiometric ratios of reagents are critical for minimizing side products like over-alkylation or oxidation. Post-synthesis purification via column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 293.17 for C₁₄H₂₁N₂O₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for detecting hydrolyzed byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or mass fragments) often arise from residual solvents, stereochemical variations, or degradation. Strategies include:
- 2D NMR (HSQC, HMBC) : Resolves ambiguities in proton-carbon correlations, particularly for the azetidine and phenoxy moieties .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding in assigning complex splitting patterns .
- Controlled Degradation Studies : Isolate and characterize degradation products (e.g., tert-butyl cleavage under acidic conditions) to identify sources of spectral noise .
Q. What strategies optimize regioselective functionalization of the azetidine ring in this compound?
- Methodological Answer : Regioselectivity challenges arise due to the azetidine ring’s strain and competing reactive sites. Effective approaches include:
- Protecting Group Strategy : Use acid-labile tert-butyl groups to shield the carboxylate, enabling selective modification at the 3-position .
- Catalytic Control : Transition-metal catalysts (e.g., Pd/Cu) promote cross-coupling at the aminophenoxy group while preserving the azetidine scaffold .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the phenoxy oxygen, directing reactions to the desired position .
Q. How can reaction conditions be tailored to minimize racemization during derivatization of the aminophenoxy group?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation involves:
- Low-Temperature Reactions : Conduct substitutions at –20°C to slow down stereochemical scrambling .
- Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., BINOL derivatives) to stabilize intermediates and retain enantiomeric excess .
- Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect early racemization and adjust conditions dynamically .
Experimental Design & Data Analysis
Q. What experimental designs are effective for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., tert-butyl cleavage at pH < 2) .
- Kinetic Studies : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life under storage conditions .
Q. How should researchers design assays to evaluate the compound’s bioactivity in neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to measure affinity for serotonin or dopamine receptors .
- Functional Assays : Employ calcium flux or cAMP assays in neuronal cell lines (e.g., SH-SY5Y) to assess agonism/antagonism .
- Metabolic Stability : Incubate with liver microsomes to predict in vivo pharmacokinetics .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between computational predictions and experimental results in reaction outcomes?
- Methodological Answer :
- Parameter Refinement : Re-optimize DFT calculations using solvent-effect models (e.g., COSMO-RS) to better match experimental reaction energies .
- Side-Reaction Screening : Use LC-MS to detect minor byproducts (e.g., dimerization or oxidation) not accounted for in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
